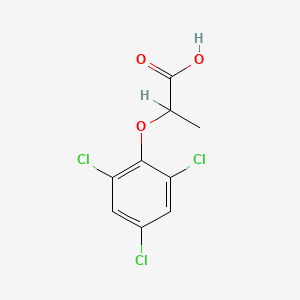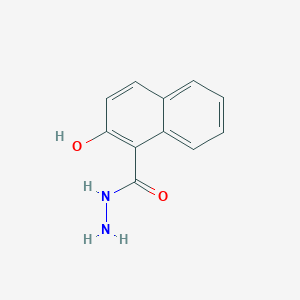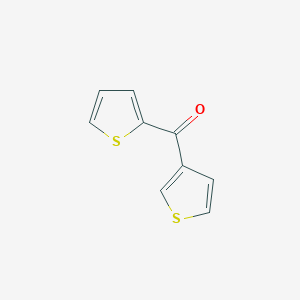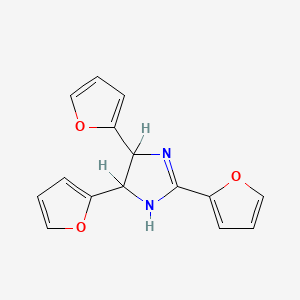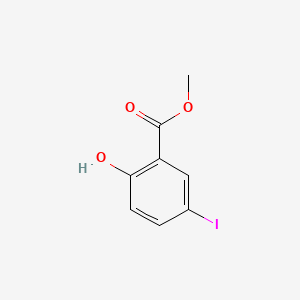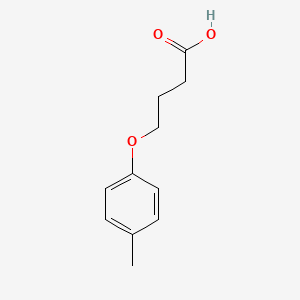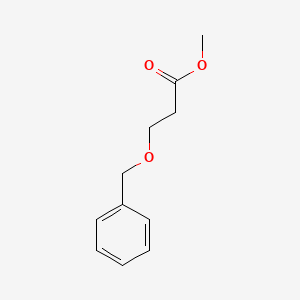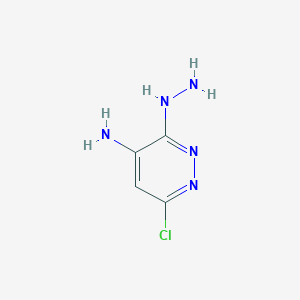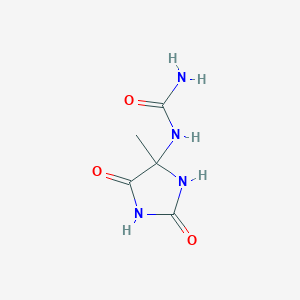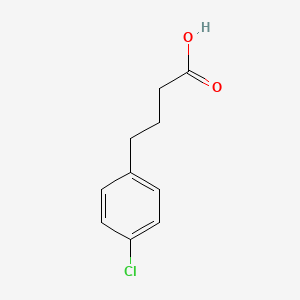
4-(4-氯苯基)丁酸
概述
描述
4-(4-Chlorophenyl)butyric acid is an organic compound with the molecular formula C10H11ClO2. It is a derivative of butyric acid, where a chlorophenyl group is attached to the fourth carbon of the butyric acid chain. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
科学研究应用
4-(4-Chlorophenyl)butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
Target of Action
Similar compounds such as butyric acid have been found to interact with enzymes like cholinesterase and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase .
Mode of Action
It’s known that butyric acid, a related compound, can enhance or suppress the proliferation of cells depending on its concentration . It can induce changes in the cell cycle distribution and affect the expression of cell cycle-related proteins .
Biochemical Pathways
Butyric acid, a related compound, is involved in metabolic pathways like carbohydrate digestion and absorption, and fatty acid biosynthesis .
Pharmacokinetics
The pharmacokinetics of 4-(4-Chlorophenyl)butyric acid suggest that it has high gastrointestinal absorption and is blood-brain barrier permeant . Its lipophilicity, as indicated by Log Po/w values, suggests moderate lipophilicity, which could influence its distribution and elimination .
Result of Action
Butyric acid, a related compound, has been found to have bimodal effects on cell proliferation and survival . It can inhibit cell growth and induce apoptosis in certain conditions .
Action Environment
It’s known that the rate of reactions involving halogens like chlorine can be influenced by differences in electronegativity .
准备方法
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenyl)butyric acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by acid hydrolysis and heating to induce decarboxylation .
Industrial Production Methods
In industrial settings, the production of 4-(4-Chlorophenyl)butyric acid may involve the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-(4-chlorophenyl)butyronitrile in the presence of a palladium catalyst, followed by hydrolysis to yield the desired acid .
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(4-chlorophenyl)butanoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)butanoic acid.
Reduction: 4-(4-Chlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-(4-Chlorophenyl)butanoic acid
- 4-(4-Chlorophenyl)butanol
- 4-(4-Chlorophenyl)butyronitrile
Uniqueness
4-(4-Chlorophenyl)butyric acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its chlorophenyl group provides unique reactivity compared to other butyric acid derivatives.
属性
IUPAC Name |
4-(4-chlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMDORBRISAZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293499 | |
| Record name | 4-(4-Chlorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4619-18-5 | |
| Record name | 4619-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(4-Chlorophenyl)butanoic acid be enantioseparated, and what methods have been explored?
A1: Yes, 4-(4-Chlorophenyl)butanoic acid (rac-2) can be effectively enantioseparated. The research by [] demonstrates the successful enantioseparation of rac-2 via diastereomeric salt formation using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine. This method relies on the different solubilities of the resulting diastereomeric salts to separate the enantiomers.
Q2: How is 4-(4-Chlorophenyl)butanoic acid related to the biodegradation of 4-chlorobiphenyl?
A2: 4-(4-Chlorophenyl)butanoic acid is identified as a metabolite in the bacterial degradation pathway of 4-chlorobiphenyl (4-CB) []. The research highlights its formation through a series of oxidation reactions, ultimately leading to the breakdown of 4-CB. This finding has implications for understanding the environmental fate and bioremediation of 4-CB, a model compound for polychlorinated biphenyls (PCBs).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

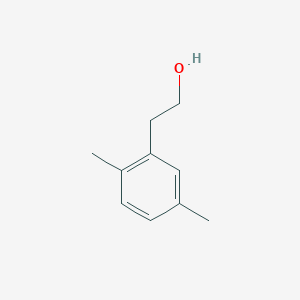
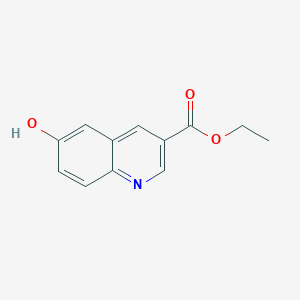
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)

